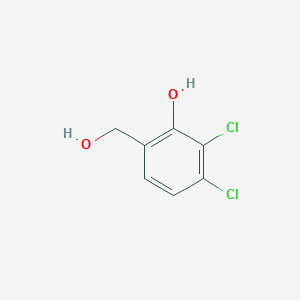
2,3-Dichloro-6-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6Cl2O2 It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the hydroxymethylation of 2,3-dichlorophenol using formaldehyde in the presence of an acid catalyst. The reaction typically proceeds as follows:
Starting Material: 2,3-Dichlorophenol
Reagent: Formaldehyde
Catalyst: Acid (e.g., hydrochloric acid)
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,3-Dichloro-6-carboxyphenol
Reduction: this compound
Substitution: 2,3-Dichloro-6-(substituted)phenol
Scientific Research Applications
Antimicrobial Applications
The primary application of 2,3-Dichloro-6-(hydroxymethyl)phenol is due to its antimicrobial properties. It is effective against various bacteria and fungi, making it suitable for disinfectants and preservatives. The compound's mechanism of action involves disrupting microbial cell membranes and interfering with metabolic processes, ultimately causing cell death.
Industrial Applications
This compound is used in several industrial applications:
- Preservatives: Due to its antimicrobial properties, it can be used as a preservative in various industrial products, preventing microbial growth and degradation.
- Disinfectants: It can be utilized as a disinfectant in industrial settings to eliminate bacteria and fungi on surfaces and equipment.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Dichloro-6-(hydroxymethyl)phenol | Two chlorine atoms at positions 2 and 4 | Different substitution pattern affects reactivity |
| 3,4-Dichloro-2,6-bis(hydroxymethyl)phenol | Two hydroxymethyl groups and two chlorine atoms | Increased solubility due to multiple hydroxymethyl groups |
| 2,6-Dichlorophenol | No hydroxymethyl group; only chlorine substitutions | Lacks versatility in further chemical modifications |
| 4-Chloro-3-(hydroxymethyl)phenol | One chlorine atom; one hydroxymethyl group | Different reactivity profile compared to dichlorinated derivatives |
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(hydroxymethyl)phenol involves its interaction with cellular components. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atoms may enhance its lipophilicity, allowing it to penetrate cell membranes. The compound may target specific enzymes or receptors, disrupting cellular processes and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,5-Dichlorophenol
Comparison
2,3-Dichloro-6-(hydroxymethyl)phenol is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential biological activity compared to other dichlorophenols. The position of the chlorine atoms also influences its chemical properties and reactivity.
Properties
IUPAC Name |
2,3-dichloro-6-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,10-11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQYRMHNPGLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













